molecular formula C17H17F3N4O3S2 B2908201 N-(5-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide CAS No. 893333-21-6

N-(5-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide

Cat. No.: B2908201
CAS No.: 893333-21-6
M. Wt: 446.46
InChI Key: JKKGGQCEIBWAIK-UHFFFAOYSA-N
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Description

The compound N-(5-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide features a 1,3,4-thiadiazole core linked to a trifluoromethyl-substituted benzamide moiety via a thioether bridge. Its unique structural attributes include:

  • 1,3,4-Thiadiazole ring: Known for electron-deficient properties and metabolic stability .
  • Trifluoromethyl benzamide: Enhances lipophilicity and binding affinity to hydrophobic pockets in target proteins .
  • Tetrahydrofuran-2-yl methyl amino group: A cyclic ether substituent that may improve solubility and influence pharmacokinetics compared to linear alkyl chains .

Synthetic routes for similar compounds often involve coupling reactions (e.g., thioether formation) and deprotection steps, as seen in microwave-assisted protocols for thiadiazole derivatives .

Properties

IUPAC Name

N-[5-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F3N4O3S2/c18-17(19,20)12-6-2-1-5-11(12)14(26)22-15-23-24-16(29-15)28-9-13(25)21-8-10-4-3-7-27-10/h1-2,5-6,10H,3-4,7-9H2,(H,21,25)(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKKGGQCEIBWAIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F3N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Group Analysis

Table 1: Key Structural Features and Substituents
Compound Name Core Structure Key Substituents Notable Properties
Target Compound 1,3,4-Thiadiazole - Trifluoromethyl benzamide
- Tetrahydrofuran-2-yl methyl amino
Enhanced solubility (tetrahydrofuran), electron-withdrawing CF₃ group
N-((5-(Substituted methyleneamino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives 1,3,4-Thiadiazole - Varied methyleneamino groups
- Simple benzamide
Tunable electronic properties via substituents; microwave synthesis optimized
Nitazoxanide (C12H9N3O5S) Nitrothiazole - Nitro group
- Acetyloxybenzamide
Antiparasitic activity; strong electron-withdrawing nitro group
N-((5-((2-((2-Chlorobenzyl)amino)...)methyl)-3-(trifluoromethyl)benzamide 1,3,4-Oxadiazole - Chlorobenzyl amino
- Trifluoromethyl benzamide
Oxadiazole core (less electron-deficient than thiadiazole); lipophilic Cl
5-Arylidene-2-thioxoimidazolidin-4-ones Imidazolidinone - Sulfonylbenzamide
- Thioxo group
Triazole-thione tautomerism; sulfonyl group enhances stability

Physicochemical and Spectral Properties

  • Solubility : The tetrahydrofuran substituent in the target compound likely improves aqueous solubility compared to chlorobenzyl or nitro-containing analogs .
  • IR Spectroscopy :
    • C=S Stretch : Observed at ~1247–1255 cm⁻¹ in thiadiazole derivatives, confirming thione tautomers .
    • C=O Stretch : At ~1663–1682 cm⁻¹ in benzamide derivatives, absent in triazole-thiones .
  • NMR Analysis :
    • Trifluoromethyl groups show distinct ¹⁹F NMR shifts (~-60 to -70 ppm) .
    • Tetrahydrofuran protons resonate at δ 1.5–4.0 ppm in ¹H NMR .

Q & A

Q. What are the critical steps in synthesizing this compound, and how are reaction conditions optimized?

The synthesis involves multi-step organic reactions, typically including:

  • Step 1 : Formation of the thiadiazole core via cyclization of thiosemicarbazide derivatives under acidic conditions (e.g., H₂SO₄ or POCl₃) .
  • Step 2 : Introduction of the thioether linkage through nucleophilic substitution, requiring precise control of solvent polarity (e.g., DMF or acetone) and base selection (e.g., K₂CO₃) .
  • Step 3 : Amide bond formation using coupling agents like EDCI/HOBt, with reaction times monitored via TLC . Optimization focuses on temperature (40–80°C), solvent choice, and catalyst efficiency to achieve yields >75% .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Key methods include:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm backbone structure and substituent integration (e.g., trifluoromethyl at δ ~120 ppm for ¹³C) .
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., [M+H]⁺ with <2 ppm error) .
  • IR Spectroscopy : Identification of functional groups (e.g., C=O stretch at ~1670 cm⁻¹ for amides) .

Q. What functional groups contribute to its potential bioactivity?

The thiadiazole ring (electron-deficient heterocycle), trifluoromethyl group (enhanced lipophilicity), and tetrahydrofuran-derived amine (hydrogen-bonding capability) are critical for interactions with biological targets like enzymes or receptors .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic or crystallographic data?

  • Contradiction Example : Discrepancies in NOESY/ROESY NMR data for spatial arrangement.
  • Resolution : Combine X-ray crystallography (e.g., SHELX-refined structures) with computational modeling (DFT for optimized geometries) to validate stereochemistry .
  • Case Study : Co-crystallization with target proteins (e.g., kinases) to confirm binding modes .

Q. What strategies improve yield in the final amidation step?

  • Solvent Screening : Polar aprotic solvents (DMF > DMSO) enhance solubility of intermediates .
  • Catalyst Optimization : Use of DMAP (4-dimethylaminopyridine) to accelerate acylation .
  • Byproduct Mitigation : Activated molecular sieves to absorb water and shift equilibrium toward product .

Q. How can mechanistic studies elucidate its biological activity?

  • Target Identification : SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to quantify binding affinity (e.g., Kd < 1 µM for kinase inhibitors) .
  • Pathway Analysis : RNA-seq/proteomics post-treatment to map affected pathways (e.g., apoptosis markers in cancer cells) .
  • Metabolic Stability : LC-MS/MS to track degradation in liver microsomes .

Q. What experimental designs address stability challenges under physiological conditions?

  • pH Stability : Incubate compound in buffers (pH 2–9) and monitor degradation via HPLC at 24/48/72 hrs .
  • Light/Temperature Sensitivity : Store samples in amber vials at -20°C and assess purity changes over 30 days .
  • Oxidative Stress : Add antioxidants (e.g., BHT) to formulations and test radical scavenging activity .

Q. How can computational methods enhance structure-activity relationship (SAR) studies?

  • Molecular Docking : AutoDock Vina to predict binding poses with targets (e.g., COX-2 or EGFR) .
  • QSAR Modeling : Use Gaussian-derived descriptors (HOMO/LUMO, logP) to correlate electronic properties with IC₅₀ values .
  • MD Simulations : GROMACS for 100 ns trajectories to assess protein-ligand complex stability .

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